2-(Aminomethyl)-5-chloropyridin-3-amine

Medicinal Chemistry Enzymology Neuroscience

Secure the unique 3-amine-2-aminomethylpyridine scaffold for your next MAO-A program. This compound delivers a potent 51 nM IC50 and >8,200-fold selectivity over MAO-B, a profile not replicated by common isomers. Its differentiated dual amine reactivity enables orthogonal functionalization for focused library synthesis—a distinct advantage over mono-amine analogs. Ensure your SAR studies use the precise regioisomer validated for target engagement. Source high-purity material to maintain reproducible pharmacological data.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B13038383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-chloropyridin-3-amine
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)CN)Cl
InChIInChI=1S/C6H8ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2
InChIKeyLIQVVGWKOYDPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-5-chloropyridin-3-amine: A Specialized Pyridine-Based Building Block for Research and Industrial Chemistry


2-(Aminomethyl)-5-chloropyridin-3-amine (CAS: 1279814-88-8) is a heterocyclic organic compound belonging to the class of chlorinated aminomethylpyridines. It is a 3-aminopyridine derivative bearing a 2-aminomethyl group and a chlorine substituent at the 5-position of the pyridine ring . With a molecular formula of C6H8ClN3 and a molecular weight of 157.60 g/mol, it features both primary amine and aminomethyl functionalities, making it a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical development .

Why Interchanging 2-(Aminomethyl)-5-chloropyridin-3-amine with Similar Pyridine Analogs is Not Advisable


While many chlorinated aminomethylpyridines share a common core structure, direct substitution of 2-(Aminomethyl)-5-chloropyridin-3-amine with close analogs such as 2-(Aminomethyl)-5-chloropyridine (CAS: 67938-76-5) or 5-(Aminomethyl)-2-chloropyridine (CAS: 97004-04-1) can lead to significant and unpredictable changes in biological activity, synthetic reactivity, and physicochemical properties . These differences arise from the specific positioning of the amino, aminomethyl, and chloro substituents on the pyridine ring, which dictate crucial properties such as electronic distribution, binding affinity to biological targets (e.g., the 51 nM IC50 for MAO-A), and chemical stability . Therefore, assuming functional equivalence without empirical data is a high-risk approach in both research and industrial applications.

Quantitative Evidence for 2-(Aminomethyl)-5-chloropyridin-3-amine Differentiating from Analogs


MAO-A Inhibition Potency of 2-(Aminomethyl)-5-chloropyridin-3-amine

This compound demonstrates a specific and potent inhibitory effect on the enzyme Monoamine Oxidase A (MAO-A). In a standardized enzymatic assay using bovine brain mitochondria and a serotonin substrate, 2-(Aminomethyl)-5-chloropyridin-3-amine exhibited an IC50 value of 51 nM [1]. This value provides a quantitative benchmark for its activity against this target.

Medicinal Chemistry Enzymology Neuroscience

MAO-B Selectivity Profile of 2-(Aminomethyl)-5-chloropyridin-3-amine

In contrast to its potent inhibition of MAO-A, the compound shows negligible activity against the closely related enzyme, Monoamine Oxidase B (MAO-B). Under comparable assay conditions using a benzylamine substrate, its IC50 for MAO-B was >420,000 nM [1]. This indicates a high degree of selectivity (over 8,200-fold) for the MAO-A isoform.

Drug Discovery Pharmacology Selectivity Profiling

Differentiation in Physicochemical Properties and Hazard Profile

The substitution pattern of 2-(Aminomethyl)-5-chloropyridin-3-amine leads to a distinct physicochemical and safety profile compared to its regioisomers. While specific data for this compound are limited, direct comparison with the isomer 5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1) illustrates a key difference: the latter is classified with acute oral toxicity (H301, Category 3) and causes serious eye damage (H318) . This contrasts with the target compound for which no such specific hazards are currently reported, suggesting a potential advantage in handling and formulation safety.

Analytical Chemistry Safety Assessment Procurement

Potential Differentiating Synthetic Utility via Dual Amino Functionalities

2-(Aminomethyl)-5-chloropyridin-3-amine possesses two distinct amine moieties: a primary aromatic amine directly attached to the pyridine ring and a primary alkyl amine in the aminomethyl side chain. This dual functionality offers greater synthetic versatility compared to analogs like 2-chloro-5-methylpyridin-3-amine (CAS 34552-14-2) [1], which lack the second reactive amine handle. This allows for chemoselective derivatization strategies, enabling the sequential or orthogonal modification of the core scaffold, a key feature for constructing complex molecular architectures in drug discovery and materials science.

Organic Synthesis Medicinal Chemistry Chemical Biology

Key Application Scenarios for 2-(Aminomethyl)-5-chloropyridin-3-amine Based on Evidence


Research on Selective MAO-A Inhibition

This compound is an ideal candidate for research programs focused on developing selective inhibitors of Monoamine Oxidase A (MAO-A). Its potent IC50 of 51 nM and high selectivity (>8,200-fold) over MAO-B [1] provide a strong foundation for structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles for treating conditions like depression and anxiety, where MAO-A is a validated target.

Synthesis of Complex Heterocyclic Libraries via Chemoselective Derivatization

The unique presence of both an aromatic amine and an alkyl amine on the pyridine core makes this compound a powerful scaffold for generating diverse heterocyclic libraries. Researchers can exploit the reactivity difference between the two amine groups to perform sequential or orthogonal chemical transformations, a capability not possible with mono-amine analogs [2]. This is particularly valuable in fragment-based drug discovery and the development of novel chemical probes.

Intermediate for Agrochemicals and Pharmaceuticals Requiring a 3-Amino-2-Aminomethylpyridine Core

Given the widespread use of aminomethylpyridines as intermediates in the synthesis of insecticides like acetamiprid and various pharmaceuticals [3], 2-(Aminomethyl)-5-chloropyridin-3-amine is a valuable building block. Its specific substitution pattern and dual amine functionalities offer a distinct synthetic route to target molecules that require this precise 3-amino-2-aminomethylpyridine core, a motif not readily accessible from more common isomers like 5-(aminomethyl)-2-chloropyridine .

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